Cas no 919864-96-3 (2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide)

2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide structure
919864-96-3 structure
Product Name:2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide
CAS No:919864-96-3
MF:C20H20N2O2S2
MW:384.515002250671
CID:5496310
PubChem ID:18586833
Update Time:2025-07-26

2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • F2828-0577
    • 2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • 2-[4-(ethylsulfanyl)phenyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
    • 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
    • AKOS024470824
    • 919864-96-3
    • 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide
    • Inchi: 1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
    • InChI Key: NVJMGOXBXWPZCR-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)OC)N=C1NC(CC1C=CC(=CC=1)SCC)=O

Computed Properties

  • Exact Mass: 384.09662023g/mol
  • Monoisotopic Mass: 384.09662023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Pricemore >>

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2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide Related Literature

Additional information on 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide

Introduction to 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide (CAS No: 919864-96-3)

2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide

This compound, identified by the CAS number 919864-96-3, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates several key functional groups that contribute to its unique chemical properties and potential biological activities. The presence of an ethylsulfanyl group and a 4-methoxyphenyl moiety in its framework suggests a potential for interaction with various biological targets, making it a compound of considerable interest in drug discovery and development.

The core structure of this molecule is based on a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms in its ring. Thiazole derivatives have long been recognized for their diverse pharmacological properties and have been extensively studied for their potential applications in treating various diseases. The specific substitution pattern in 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel thiazole-based compounds due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The introduction of the ethylsulfanyl and 4-methoxyphenyl groups into the thiazole core likely modulates its interactions with biological targets, thereby influencing its efficacy and selectivity.

The synthesis of 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylacetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to optimize the production process, making it more efficient and scalable. This compound's synthesis is a testament to the progress in synthetic organic chemistry, which continues to drive innovation in drug development.

The biological activity of this compound has been the subject of extensive research. Preliminary studies have indicated that it exhibits significant potential as an inhibitor of certain enzymes involved in cancer cell proliferation. The interaction between the ethylsulfanyl, 4-methoxyphenyl, and thiazole moieties likely disrupts key signaling pathways in cancer cells, leading to their inhibition or death. This mechanism of action aligns with current trends in oncology research, where targeting specific molecular pathways is crucial for effective cancer treatment.

In addition to its anticancer potential, 2-4-(ethylsulfanyl)phenyl-N-4-(4-methoxyphenyl)-1,3-< strong >thiazol strong > -2 - ylacetamide has shown promise in other therapeutic areas. Research has suggested that it may have anti-inflammatory properties by modulating the activity of inflammatory cytokines. This could make it a valuable candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The dual functionality provided by the presence of both sulfur and oxygen-containing groups enhances its ability to interact with biological targets involved in inflammation.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary studies have indicated that 2-4-(< strong > ethylsulfanyl strong >)phenyl-N - 4 - (< strong > 4 - methoxyphenyl strong >) - 1 ,3 - < strong > thiazol strong > - 2 - ylacetamide exhibits favorable pharmacokinetic profiles, suggesting good bioavailability and rapid clearance from the body. These characteristics are essential for developing a drug that can be administered orally or through other non-invasive routes.

The development of new pharmaceutical compounds often involves collaboration between chemists, biologists, and clinicians. The synthesis and characterization of 2 - 4 - (< strong > ethylsulfanyl strong >) phenyl - N - 4 - (< strong > 4 - methoxyphenyl strong >) - 1 ,3 - (< strong > thiazol strong >) - 2 - ylacetamide is no exception. Researchers from various disciplines have worked together to understand its structure-function relationships and explore its potential therapeutic applications. This interdisciplinary approach is essential for translating laboratory discoveries into viable clinical treatments.

The future prospects for this compound are promising. Ongoing research aims to further optimize its pharmacological properties through structural modifications and computational modeling. By leveraging advanced computational techniques such as molecular dynamics simulations and virtual screening, scientists can predict how changes in the molecular structure will affect its biological activity. This allows for more targeted experimentation and accelerates the drug discovery process.

In conclusion, 2 - 4 - (< strong > ethylsulfanyl strong >) phenyl - N - 4 - (< strong > 4 - methoxyphenyl strong >) - 1 ,3 - (< strong > thiazol strong >) - 2 - ylacetamide (CAS No: 919864-96-3) represents a significant advancement in pharmaceutical chemistry with potential applications in oncology and anti-inflammatory therapy. Its unique molecular structure and favorable pharmacokinetic properties make it a promising candidate for further clinical investigation. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for improving patient outcomes across multiple therapeutic areas.

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